1H-Indazol-1-ol

Descripción general

Descripción

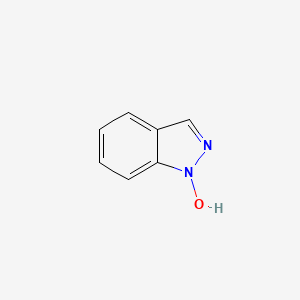

1H-Indazol-1-ol is a heterocyclic compound that features a fused bicyclic structure consisting of a benzene ring and a pyrazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrogen and oxygen atoms in its structure allows for various chemical interactions, making it a versatile molecule in synthetic and pharmaceutical chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Indazol-1-ol can be synthesized through several methods, including:

Transition Metal Catalyzed Reactions: One common method involves the use of copper acetate as a catalyst.

Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring without the need for a catalyst or solvent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact. Transition metal-catalyzed reactions are often preferred due to their higher yields and fewer byproducts.

Análisis De Reacciones Químicas

1H-Indazol-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Chlorine, nitric acid, sulfuric acid.

Major Products:

Oxidation: Oxidized indazole derivatives.

Reduction: Reduced indazole derivatives.

Substitution: Halogenated, nitrated, and sulfonated indazole derivatives.

Aplicaciones Científicas De Investigación

1H-Indazol-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Mecanismo De Acción

The mechanism of action of 1H-Indazol-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit enzymes such as phosphoinositide 3-kinase delta, which plays a role in cell signaling pathways.

Pathways Involved: By inhibiting these enzymes, this compound can disrupt cellular processes such as proliferation and survival, leading to its potential use as an anticancer agent.

Comparación Con Compuestos Similares

1H-Indazol-1-ol can be compared with other similar compounds, such as:

1H-Indazole: Lacks the hydroxyl group present in this compound, leading to different chemical properties and reactivity.

2H-Indazole: A tautomeric form of 1H-Indazole, with different stability and reactivity.

Imidazole: Another nitrogen-containing heterocycle, but with a different ring structure and chemical properties.

Uniqueness: this compound is unique due to the presence of both nitrogen and oxygen atoms in its structure, allowing for diverse chemical interactions and biological activities

Actividad Biológica

1H-Indazol-1-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antitumor properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indazole core, which consists of a five-membered ring containing two nitrogen atoms. The presence of the hydroxyl group at the 1-position enhances its reactivity and potential biological interactions.

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound derivatives. For instance, a recent study reported that certain derivatives exhibited significant inhibitory effects on various cancer cell lines, including K562 (human chronic myeloid leukemia) cells. The compound demonstrated an IC50 value of 5.15 µM against K562 cells while showing selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM .

Mechanisms of Action

The antitumor effects of this compound are attributed to several mechanisms:

- Induction of Apoptosis : Treatment with this compound resulted in increased apoptosis rates in K562 cells, with late apoptosis rates reaching 37.72% at higher concentrations .

- Cell Cycle Arrest : The compound caused a significant increase in the G0/G1 population of K562 cells, indicating an arrest in the cell cycle that contributes to its antitumor activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- One-Pot Reactions : A high-yielding one-pot synthesis method has been developed using metal catalysts such as CoCl2·6H2O, which facilitates the formation of bis(1H-indazol-1-yl)methane derivatives from 1H-indazole .

- Intramolecular Reactions : Research has also focused on intramolecular Ullmann-type reactions to synthesize indazole derivatives efficiently .

Case Studies

Several case studies have explored the efficacy and mechanisms of action of this compound derivatives:

- Study on PLK4 Inhibition : A series of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives were evaluated for their inhibitory effects on Polo-like kinase 4 (PLK4). Notably, compound CFI-400945 demonstrated potent inhibition against HCT116 tumor growth in mouse models .

| Compound | Target | IC50 (nM) | Effect on Tumor Growth |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | Significant reduction |

| Compound 82a | Pim Kinases | 0.4 - 1400 | Moderate potency |

Pharmacological Profiles

The pharmacological profiles of indazole derivatives indicate a broad range of activities beyond antitumor effects:

- Anti-inflammatory Properties : Some derivatives have shown promise as anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines.

Propiedades

IUPAC Name |

1-hydroxyindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-9-7-4-2-1-3-6(7)5-8-9/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRZCLCPWOVCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.